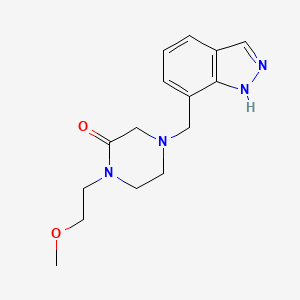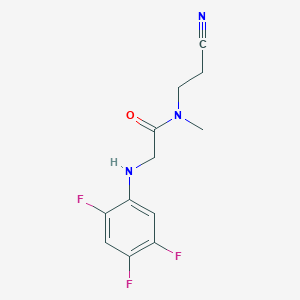![molecular formula C15H22N4O2S B7647500 N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of sulfonamide compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators. By inhibiting the activity of COX-2, this compound reduces the production of pro-inflammatory mediators, thereby reducing inflammation and pain. Additionally, this compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, reduces the production of pro-inflammatory mediators, and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide is its selectivity towards COX-2, making it a potential candidate for the treatment of inflammatory disorders without causing the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). However, this compound has limited solubility in aqueous solutions, which can pose challenges in its formulation and administration.
Zukünftige Richtungen
Further research is needed to explore the potential therapeutic applications of N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide in various fields of research. Some of the future directions include:
1. Development of this compound analogs with improved pharmacokinetic properties and selectivity towards COX-2.
2. Evaluation of the efficacy of this compound in animal models of cancer and other inflammatory disorders.
3. Investigation of the mechanism of action of this compound in inducing apoptosis in cancer cells.
4. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various fields of research. Its selective inhibition of COX-2 and induction of apoptosis in cancer cells make it a potential candidate for the treatment of inflammatory disorders and cancer. Further research is needed to explore its full potential and overcome its limitations.
Synthesemethoden
The synthesis of N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide involves the reaction of 2-methylpyrazole with N-methyl-N-(2-chloroethyl)-benzenesulfonamide, followed by the addition of sodium hydroxide and propan-2-amine. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment, where this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-12(2)19(4)22(20,21)15-7-5-13(6-8-15)16-11-14-9-10-17-18(14)3/h5-10,12,16H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDFIWXECXAISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)


![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)